molecular formula C19H16N6O4 B11181678 N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11181678
M. Wt: 392.4 g/mol
InChI Key: ROCBAYIVVQYQPX-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and various reagents to form the imidazo[1,2-b][1,2,4]triazole core. Common reaction conditions may involve:

    Heating: Elevated temperatures to facilitate the formation of the triazole ring.

    Catalysts: Use of catalysts such as acids or bases to promote specific reaction steps.

    Solvents: Organic solvents like dichloromethane or ethanol to dissolve reactants and control reaction rates.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a nitroso compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both nitro and phenyl groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H16N6O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C19H16N6O4/c1-11-7-8-13(25(28)29)9-14(11)20-16(26)10-15-18(27)22-19-21-17(23-24(15)19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3,(H,20,26)(H,21,22,23,27)

InChI Key

ROCBAYIVVQYQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4

Origin of Product

United States

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